[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
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Overview
Description
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone is a synthetic compound that features a unique structure combining an indole moiety with a naphthalene group. The presence of deuterium atoms in the butyl side chain makes this compound particularly interesting for various scientific applications, including studies on metabolic stability and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Deuterated Butyl Group: The deuterated butyl group can be introduced via a Grignard reaction using a deuterated butyl magnesium halide.
Coupling with Naphthalene: The final step involves coupling the indole derivative with a naphthalene derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the indole moiety can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the naphthalene moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Isotope Labeling: The deuterium atoms make this compound useful for studying reaction mechanisms and metabolic pathways.
Catalysis: It can serve as a model compound in catalytic studies involving indole and naphthalene derivatives.
Biology
Metabolic Studies: The deuterated butyl group allows for tracking the metabolic fate of the compound in biological systems.
Enzyme Inhibition: It can be used to study the inhibition of enzymes that interact with indole or naphthalene structures.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific enzymes or receptors.
Diagnostic Tools: The compound can be used in imaging studies due to its unique isotopic signature.
Industry
Material Science:
Environmental Science: Use in studies related to the degradation and environmental impact of deuterated compounds.
Mechanism of Action
The mechanism of action of [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, providing insights into the pathways involved. The indole and naphthalene moieties may interact with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-benzylmethanone: Similar structure but with a benzyl group instead of a naphthalene group.
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-phenylmethanone: Similar structure but with a phenyl group instead of a naphthalene group.
Uniqueness
The presence of the naphthalene group in [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone provides unique electronic and steric properties, making it distinct from its analogs. The deuterium atoms further enhance its stability and provide unique isotopic labeling capabilities.
This compound’s unique combination of structural features and isotopic labeling makes it a valuable tool in various scientific research fields, offering insights into reaction mechanisms, metabolic pathways, and potential therapeutic applications.
Properties
Molecular Formula |
C23H21NO2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H21NO2/c1-2-3-15-24-20-14-7-6-12-19(20)21(23(24)26)22(25)18-13-8-10-16-9-4-5-11-17(16)18/h4-14,26H,2-3,15H2,1H3/i1D3,2D2,3D2 |
InChI Key |
HLQUZHWENOKGOT-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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